N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16309608
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O2S2 |
|---|---|
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H21N3O2S2/c1-3-28-19-7-5-4-6-18(19)26-20(27)13-30-23-21-17(12-29-22(21)24-14-25-23)16-10-8-15(2)9-11-16/h4-12,14H,3,13H2,1-2H3,(H,26,27) |
| Standard InChI Key | AADAKUDQAKHGIV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)C |
Introduction
N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. The compound's unique structure combines thieno[2,3-d]pyrimidine and aromatic moieties, which may enhance its pharmacological profile.
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided in the available sources, but it can be inferred based on its components.
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Molecular Weight: Approximately 348.44 g/mol.
Synthesis
The synthesis of N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step reactions. These processes often require controlled temperatures and specific solvents such as dimethylformamide or ethanol. Reaction monitoring is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation.
Chemical Reactivity
The reactivity of this compound is influenced by factors such as solvent choice and temperature conditions during reactions. Its functional groups allow it to participate in various chemical reactions, which are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
Potential Applications
N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer therapies. Derivatives of thieno[2,3-d]pyrimidine have shown activity against various cancer cell lines and microbial strains, suggesting their utility in chemotherapy and antimicrobial therapy.
Mechanism of Action
The mechanism of action for this compound involves interactions at the molecular level with biological targets. It may act by inhibiting specific enzymes or disrupting cellular processes related to disease pathways. Further research is necessary to elucidate the precise interactions and validate these mechanisms through experimental data.
Comparison with Similar Compounds
Other compounds like N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide also exhibit complex molecular structures and potential biological activities. These triazole derivatives are known for their antimicrobial and anticancer properties, similar to thieno[2,3-d]pyrimidine derivatives.
Research Findings and Future Directions
Research on N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is ongoing, with a focus on understanding its biological activities and optimizing its synthesis. Detailed insights into its synthesis, properties, and potential applications can be found in chemical databases such as PubChem.
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